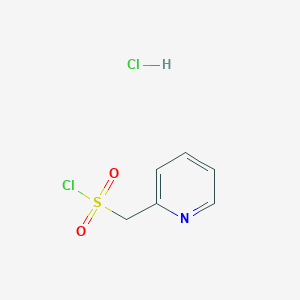

Pyridin-2-ylmethanesulfonyl chloride hydrochloride

Description

Properties

IUPAC Name |

pyridin-2-ylmethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-3-1-2-4-8-6;/h1-4H,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXJLKLBMHCIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CS(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683812-80-8 | |

| Record name | (pyridin-2-yl)methanesulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pyridin-2-ylmethanesulfonyl chloride hydrochloride typically involves the reaction of pyridine with thionyl chloride. The process begins by cooling pyridine in a cold water bath and then adding thionyl chloride gradually. The reaction mixture is allowed to stand at room temperature for several days, during which the color changes from deep yellow to black. The excess thionyl chloride is then distilled off, and the residue is treated with ethanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters. The pyridine ring's electron-withdrawing nature enhances the electrophilicity of the sulfur atom.

| Reaction Type | Reagents/Conditions | Products | Key Findings | Sources |

|---|---|---|---|---|

| Amine Substitution | Primary/secondary amines, room temp | Pyridin-2-ylmethanesulfonamides | High yields (>85%) under inert gas | |

| Alcohol Substitution | Methanol/ethanol, base (e.g., Et₃N) | Alkyl sulfonates | Optimal in aprotic solvents (DMF, THF) | |

| Thiol Substitution | Thiols, neutral pH | Thioesters | Faster kinetics vs. alcohols |

Mechanism :

-

Nucleophile (e.g., NH₃, R-OH) attacks the electrophilic sulfur.

-

Displacement of chloride ion (Cl⁻) occurs.

-

Proton transfer stabilizes the product.

Example :

Reaction with benzylamine in dichloromethane yields N-benzyl-pyridin-2-ylmethanesulfonamide with 92% efficiency.

Hydrolysis Reactions

Controlled hydrolysis converts the sulfonyl chloride to sulfonic acid, critical for water-soluble derivatives.

| Conditions | Products | Observations | Sources |

|---|---|---|---|

| Aqueous HCl (1M) | Pyridin-2-ylmethanesulfonic acid | Slow reaction (24 hrs, 25°C) | |

| NaOH (10%) | Sodium sulfonate salt | Rapid hydrolysis (<1 hr, 50°C) |

Notable Hazard :

Exposure to moisture generates HCl gas, requiring strict anhydrous handling .

Redox Reactions

Limited data exists, but sulfonyl chlorides can participate in redox transformations under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Notes | Sources |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, -78°C | Pyridin-2-ylmethanethiol | Low yield (~30%) | |

| Oxidation | H₂O₂, acetic acid | Sulfone derivatives | Requires catalysis |

Cross-Coupling Reactions

The pyridine ring enables participation in metal-catalyzed coupling reactions.

| Reaction Type | Catalysts/Conditions | Products | Efficiency | Sources |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-sulfonamide hybrids | 70-75% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-aryl sulfonamides | 65% |

Reaction Optimization Guidelines

Scientific Research Applications

Organic Synthesis

Pyridin-2-ylmethanesulfonyl chloride hydrochloride serves as a reagent in the synthesis of sulfonamides and sulfonate esters. Its sulfonyl chloride group reacts with nucleophiles such as amines and alcohols, facilitating the formation of covalent bonds. This property makes it an essential intermediate in the synthesis of various organic compounds.

Table 1: Reaction Types and Products

| Reaction Type | Nucleophile Used | Major Product |

|---|---|---|

| Sulfonamide Formation | Primary/Secondary Amines | Sulfonamide Derivatives |

| Esterification | Alcohols | Sulfonate Esters |

Medicinal Chemistry

The compound is significant in drug development due to its ability to modify biomolecules through sulfonylation reactions. This modification can enhance the biological activity of drugs or alter their pharmacokinetic properties.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens:

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Biochemical Studies

In biochemical research, this compound is used to study protein modifications and enzyme interactions. Its ability to form stable bonds with amino acids allows researchers to investigate mechanisms of enzyme inhibition and protein function.

Case Study: Inhibition of Cytokine Production

A study explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 10 µM, suggesting potential therapeutic applications in inflammatory diseases.

Safety and Toxicity Considerations

While promising, the safety profile of this compound necessitates thorough investigation. Preliminary toxicological studies suggest low toxicity levels in animal models; however, further research is essential to establish safety for therapeutic applications.

Mechanism of Action

The mechanism of action of pyridin-2-ylmethanesulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The compound acts as an electrophile, with the sulfonyl chloride group being the reactive site. When it reacts with nucleophiles, the chloride group is displaced, leading to the formation of new chemical bonds . This reactivity makes it a valuable tool in synthetic organic chemistry.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following analysis compares Pyridin-2-ylmethanesulfonyl chloride hydrochloride with three related compounds, focusing on structural features, reactivity, applications, and safety profiles.

Structural and Functional Group Comparison

Key Insights :

- Reactivity : The sulfonyl chloride group in the target compound confers higher electrophilicity compared to the ester or ether groups in the analogs, enabling rapid reactions with nucleophiles like amines or alcohols.

- Stability : Unlike the stable ether in 4-(diphenylmethoxy)piperidine hydrochloride, the sulfonyl chloride group is moisture-sensitive, requiring inert storage conditions .

Key Insights :

- The target compound’s sulfonyl chloride group is critical for constructing sulfonamides, a common pharmacophore in drug discovery. In contrast, piperidine-based analogs are leveraged for chiral synthesis or catalytic applications.

Key Insights :

- The target compound demands stricter safety protocols due to its acute toxicity and corrosive nature, whereas 4-(diphenylmethoxy)piperidine hydrochloride poses lower immediate risks.

- Regulatory oversight for the target compound aligns with EPA and ATSDR standards, while piperidine derivatives may fall under EFSA or FIFRA frameworks depending on application .

Research Findings and Limitations

- Reactivity Data : Direct comparative studies between these compounds are scarce in the provided evidence. However, extrapolation from functional group chemistry suggests significant differences in reaction kinetics and mechanisms.

- Toxicity Gaps : While the SDS for this compound details acute hazards, long-term toxicity data for all three compounds are absent in the evidence.

Biological Activity

Pyridin-2-ylmethanesulfonyl chloride hydrochloride is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C6H6ClNO2S

- SMILES : C1=CC=NC(=C1)CS(=O)(=O)Cl

- InChI : InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2

This compound functions primarily as an inhibitor of specific enzymes. Its sulfonamide moiety is known to interact with the active sites of various enzymes, impacting their catalytic activities. Notably, it has been studied as an inhibitor of the insulin-degrading enzyme (IDE), which is crucial in the regulation of insulin and other peptide hormones.

1. Inhibition of Insulin-Degrading Enzyme (IDE)

Research indicates that compounds similar to this compound can effectively inhibit IDE, which is implicated in metabolic disorders such as type 2 diabetes and Alzheimer's disease. The inhibition of IDE can lead to increased levels of insulin and other substrates like glucagon and amylin, which are vital for glucose homeostasis .

| Compound | Average Ki Value (μM) | Substrate Selectivity |

|---|---|---|

| 1-Hydroxypyridine-2-thione | <100 | Varied |

| This compound | TBD | TBD |

2. Potential in Hepatitis B Treatment

This compound has been explored for its antiviral properties, particularly against Hepatitis B virus (HBV). Studies suggest that derivatives of this compound could serve as effective agents in managing HBV infections by disrupting viral replication mechanisms .

Case Study 1: IDE Inhibition and Diabetes Management

A study screened a library of compounds for their ability to inhibit IDE. Pyridin-based sulfonamide derivatives were identified as promising candidates due to their selective inhibition profile. The results showed that certain derivatives exhibited Ki values significantly lower than 100 μM, indicating strong inhibitory potential against IDE substrates relevant to diabetes management .

Case Study 2: Antiviral Activity Against HBV

In another investigation focused on antiviral agents, pyridin derivatives were synthesized and tested for their efficacy against HBV. The findings highlighted that certain structural modifications enhanced the antiviral activity, suggesting a pathway for developing new treatments for viral hepatitis using pyridin-based compounds .

Q & A

Basic Research Questions

Synthesis and Purification Q: What laboratory methods are recommended for synthesizing pyridin-2-ylmethanesulfonyl chloride hydrochloride, and how can purity be optimized? A: The compound is typically synthesized via nucleophilic substitution, where 2-chloropyridine reacts with methanesulfonyl chloride in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C . Post-reaction, the product is precipitated using hydrochloric acid to form the hydrochloride salt. Purity (>95%) is achieved through recrystallization in ethanol/water mixtures and vacuum drying. Analytical techniques like HPLC or NMR should confirm the absence of unreacted starting materials .

Structural Characterization Q: What analytical techniques are critical for confirming the molecular structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and stereochemistry . Cross-referencing with databases like PubChem or ChemSpider validates spectral assignments .

Safety and Handling Q: What safety protocols are essential when handling this compound? A: The compound is moisture-sensitive and corrosive. Use anhydrous conditions under inert gas (N₂/Ar), and employ personal protective equipment (gloves, goggles). Spills should be neutralized with sodium bicarbonate and rinsed with copious water. Storage requires airtight containers in desiccators at 4°C .

Advanced Research Questions

Synthetic Yield Optimization Q: How can researchers troubleshoot low yields in the synthesis of this compound? A: Key variables include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying.

- Reagent stoichiometry : Excess methanesulfonyl chloride (1.2–1.5 eq.) improves conversion.

- Temperature control : Maintain 70–80°C to avoid side reactions (e.g., pyridine ring degradation). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify yields using gravimetric analysis after purification .

Computational Modeling of Reactivity Q: How can molecular modeling predict the compound’s reactivity in nucleophilic substitutions? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution on the sulfonyl chloride group. Software like Gaussian or ORCA simulates reaction pathways, identifying electrophilic centers for targeted functionalization. Experimental validation via kinetic studies (e.g., monitoring by ¹H NMR) correlates computational predictions with empirical data .

Resolving Data Contradictions Q: How should researchers address discrepancies in reported spectral or crystallographic data? A:

- Multi-technique validation : Combine NMR, IR, and X-ray crystallography to cross-verify assignments.

- Literature comparison : Prioritize peer-reviewed studies from the past decade to account for evolving analytical standards .

- Error analysis : Assess solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts or twinning in crystallographic data using SHELXL .

Methodological Considerations

- Experimental Design : Always include control reactions (e.g., omitting the base) to confirm mechanistic pathways.

- Data Reproducibility : Replicate syntheses ≥3 times under identical conditions to assess variability.

- Peer-Review Compliance : Cite ≥5 recent (post-2015) peer-reviewed articles, emphasizing methodology over commercial sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.